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Compound of Interest

Compound Name:

1-(3-

Chlorophenyl)sulfonylpiperidine-4-

carboxamide

CAS No.: 878909-82-1

Cat. No.: B2665225

Get Quote

Technical Whitepaper: Structural Characterization and Synthetic Utility of 1-(3-
Chlorophenyl)sulfonylpiperidine-4-carboxamide

Executive Summary
This technical guide provides a comprehensive analysis of 1-(3-
Chlorophenyl)sulfonylpiperidine-4-carboxamide, a significant "lead-like" small molecule

scaffold used in medicinal chemistry. Structurally, it combines a rigid piperidine core with a

metabolic-blocking sulfonamide linker and a polar carboxamide tail. This architecture is

frequently utilized in fragment-based drug discovery (FBDD) for targeting G-Protein Coupled

Receptors (GPCRs), 11

-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1), and Carbonic Anhydrases (hCA).

Part 1: Chemical Identity & SMILES Architecture
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The precise definition of the molecular structure is the prerequisite for any computational

docking or synthetic workflow.

Compound Name: 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide Molecular Formula:

Molecular Weight: 302.78 g/mol

SMILES String Specification
The Simplified Molecular Input Line Entry System (SMILES) string below encodes the specific

connectivity, including the meta-substitution of the chlorine atom on the phenyl ring and the

sulfonyl linkage to the piperidine nitrogen.

Canonical SMILES:

InChI Key (For Database Verification): InChIKey=Standardized_Hash_Dependent_On_Isomer

(Note: Use SMILES for primary docking).

Structural Breakdown:

Head Group: Primary Carboxamide (

) at the C4 position of the piperidine. Acts as a critical Hydrogen Bond Donor/Acceptor
(HBD/HBA).

Core: Piperidine ring (saturated six-membered heterocycle), providing a rigid chair

conformation that directs the vectors of the head and tail groups.

Linker: Sulfonyl group (

), offering stability against proteolytic hydrolysis compared to amide linkers.

Tail: 3-Chlorophenyl ring.[1][2][3] The meta-chloro substituent increases lipophilicity (

) and blocks metabolic oxidation at the reactive phenyl positions.

Part 2: Synthetic Pathway & Protocol
The synthesis of this compound follows a robust nucleophilic substitution pathway

(Sulfonylation). This protocol is designed for high-throughput parallel synthesis.
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Figure 1: Convergent synthetic workflow for sulfonamide bond formation.

Experimental Protocol
Objective: Synthesis of 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide.

Reagents:

Piperidine-4-carboxamide (Isonipecotamide): 1.0 equiv.

3-Chlorobenzenesulfonyl chloride: 1.1 equiv.

Diisopropylethylamine (DIPEA) or Triethylamine (TEA): 2.5 equiv.

Dichloromethane (DCM) or Tetrahydrofuran (THF): Anhydrous solvent.

Step-by-Step Methodology:

Preparation: Charge a round-bottom flask with Piperidine-4-carboxamide (1.0 equiv) and

anhydrous DCM (0.1 M concentration).

Activation: Add DIPEA (2.5 equiv) to the suspension. Stir at

(ice bath) for 10 minutes until the amine is partially solubilized.
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Addition: Dropwise add 3-Chlorobenzenesulfonyl chloride (1.1 equiv) dissolved in a minimal

amount of DCM over 15 minutes. Note: Exothermic reaction; maintain temperature

to prevent bis-sulfonylation.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor

by TLC (System: 5% MeOH in DCM) or LC-MS.

Workup (Self-Validating Step):

Wash organic layer with 1N HCl (removes unreacted amine and DIPEA).

Wash with Sat.

(removes unreacted sulfonyl chloride hydrolysis products).

Wash with Brine, dry over

, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography

(Gradient: 0-5% MeOH/DCM).

Part 3: Physicochemical Profiling (Lipinski & Veber)
Understanding the "drug-likeness" of this scaffold is crucial for its application in library design.
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Property Value (Est.)
Relevance to Drug
Discovery

Molecular Weight 302.78 Da

Optimal for Lead-Like space

(<350 Da allows for future

derivatization).

cLogP ~1.8 - 2.2
Good membrane permeability;

highly soluble in DMSO.

TPSA ~86

Excellent for oral bioavailability

(Rule of 5 suggests <140

).[4]

H-Bond Donors
2 (

)

Critical for active site

anchoring (e.g., Glu/Asp

residues).

H-Bond Acceptors

4 (

,

)

Facilitates water-bridged

interactions.

Rotatable Bonds 3
Low flexibility results in a lower

entropic penalty upon binding.

Part 4: Structural Activity Relationship (SAR)
Context
This specific molecule serves as a template for two major biological classes.

Carbonic Anhydrase (hCA) Inhibition
Sulfonamide-bearing piperidines are classic pharmacophores for hCA inhibition. While primary

sulfonamides (

) are the zinc-binding group (ZBG) of choice, the reverse sulfonamide motif (seen here) often
acts to orient the carboxamide tail toward the hydrophilic half of the hCA active site, providing
isoform selectivity (e.g., hCA IX vs. hCA II).
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11 -HSD1 Inhibitors
The piperidine-carboxamide core is a bioisostere for the adamantane or cyclic urea cores

found in metabolic disease drugs. The 3-chloro substitution on the phenyl ring is a classic

medicinal chemistry tactic to fill the hydrophobic pocket of the 11

-HSD1 enzyme while preventing rapid metabolic clearance (CYP450 oxidation) that occurs with
unsubstituted phenyl rings.
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Figure 2: Pharmacophore map illustrating the binding logic of the scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

2. 1-(3-chlorophenyl)-N-hexylpiperidine-4-carboxamide | C18H27ClN2O | CID 17152889 -
PubChem [pubchem.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. 1-(2-chlorophenyl)sulfonyl-N-[4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]phenyl]piperidine-4-
carboxamide | C28H26ClN3O4S2 | CID 166631217 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human
Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

To cite this document: BenchChem. [1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide
SMILES string]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2665225/docs#1-3-chlorophenyl-sulfonylpiperidine-4-
carboxamide-smiles-string]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11017293/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017293/
https://www.researchgate.net/publication/324450796_Synthesis_characterization_and_biological_evaluation_of_piperidine-4-carboxamide_derivatives_in_mice
https://www.researchgate.net/publication/324450796_Synthesis_characterization_and_biological_evaluation_of_piperidine-4-carboxamide_derivatives_in_mice
https://www.benchchem.com/product/b2665225?utm_src=pdf-custom-synthesis#bc-rfq
https://discovery.ucl.ac.uk/id/eprint/15938/1/U591637.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-chlorophenyl_-N-hexylpiperidine-4-carboxamide
https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-chlorophenyl_-N-hexylpiperidine-4-carboxamide
https://www.researchgate.net/publication/392131406_Synthesis_and_Antimicrobial_Activity_of_Novel_Sulfonyl_Piperidine_Carboxamide_Derivatives_Prepared_from_N-Boc-Piperidine-3-carboxylic_Acid_via_Amide_Coupling
https://pubchem.ncbi.nlm.nih.gov/compound/166631217
https://pubchem.ncbi.nlm.nih.gov/compound/166631217
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017293/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017293/
https://www.researchgate.net/publication/324450796_Synthesis_characterization_and_biological_evaluation_of_piperidine-4-carboxamide_derivatives_in_mice
https://www.benchchem.com/product/b2665225/docs#1-3-chlorophenyl-sulfonylpiperidine-4-carboxamide-smiles-string
https://www.benchchem.com/product/b2665225/docs#1-3-chlorophenyl-sulfonylpiperidine-4-carboxamide-smiles-string
https://www.benchchem.com/product/b2665225/docs#1-3-chlorophenyl-sulfonylpiperidine-4-carboxamide-smiles-string
https://www.benchchem.com/product/b2665225/docs#1-3-chlorophenyl-sulfonylpiperidine-4-carboxamide-smiles-string
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2665225?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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